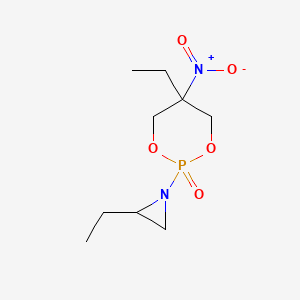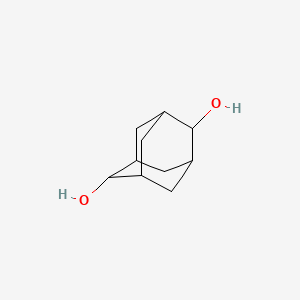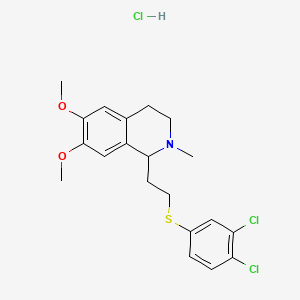
1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl typically involves multiple steps The process begins with the preparation of the thiophenoxyethyl intermediate, which is then reacted with a dimethoxy-substituted tetrahydroisoquinoline derivative
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
相似化合物的比较
- 1-(3,4-Dichlorophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(3,4-Dichlorothiophenoxyethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline HCl is unique due to the presence of both dichlorothiophenoxy and dimethoxy groups, which may confer specific chemical and biological properties
属性
CAS 编号 |
22309-30-4 |
|---|---|
分子式 |
C20H24Cl3NO2S |
分子量 |
448.8 g/mol |
IUPAC 名称 |
1-[2-(3,4-dichlorophenyl)sulfanylethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C20H23Cl2NO2S.ClH/c1-23-8-6-13-10-19(24-2)20(25-3)12-15(13)18(23)7-9-26-14-4-5-16(21)17(22)11-14;/h4-5,10-12,18H,6-9H2,1-3H3;1H |
InChI 键 |
SVQRFJLJHWRLPV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1CCSC3=CC(=C(C=C3)Cl)Cl)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



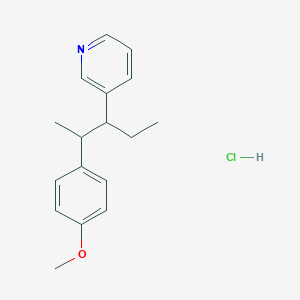
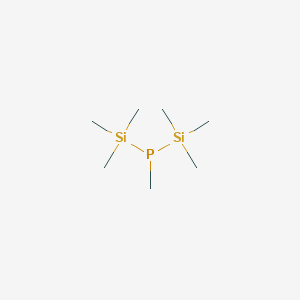


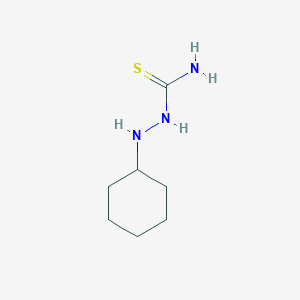

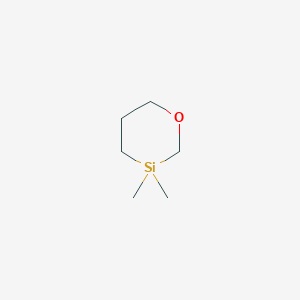



![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
